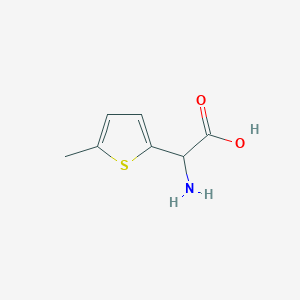

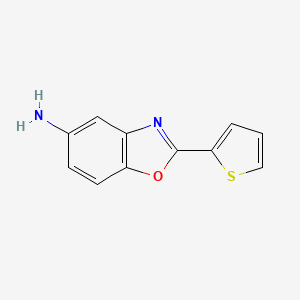

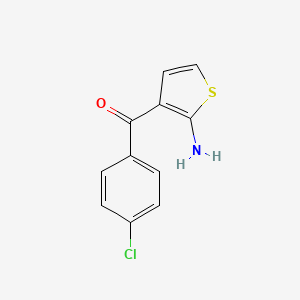

2-Amino-2-(5-methylthiophen-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophen-2-yl)acetic acid derivatives, such as 2-Amino-2-(5-methylthiophen-2-yl)acetic acid, can be achieved through several synthetic routes. One method involves starting from 3-aryl-3chloroacrylaldehydes, proceeding through corresponding thienylcarbaldehydes and thienylethanones, using the Willgerodt-Kindler reaction under phase-transfer conditions. This synthesis pathway is notable for its efficiency and the structural specificity it allows, enabling the introduction of various functional groups into the thiophene framework (Podshibyakin et al., 2016).

Scientific Research Applications

Synthesis Techniques

One aspect of the scientific research involving 2-Amino-2-(5-methylthiophen-2-yl)acetic acid includes its synthesis. An expedient synthesis of related thienylacetic acids is achieved through the Willgerodt-Kindler reaction under phase-transfer conditions, using 3-aryl-3chloroacrylaldehydes via corresponding thienylcarbaldehydes and thienylethanones (Podshibyakin et al., 2016).

Characterization and Properties

Studies also involve the characterization and determination of the properties of compounds derived from 2-Amino-2-(5-methylthiophen-2-yl)acetic acid. For instance, transition metal complexes of novel amino acid bearing Schiff base ligands have been synthesized and characterized, with investigations into their antioxidant and xanthine oxidase inhibitory studies (Ikram et al., 2015).

Application in Material Science

In the field of material science, the derivative of terthiophene oligomer, closely related to 2-Amino-2-(5-methylthiophen-2-yl)acetic acid, has been synthesized and its electropolymerization studied. This research investigates the effects of solvent on the electrochemical, morphology, redox stability, spectroelectrochemical properties, and electrochromic performance of the achieved polyterthiophene films (Zhang et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-amino-2-(5-methylthiophen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6H,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZZCZZBTRRPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342357 |

Source

|

| Record name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(5-methylthiophen-2-yl)acetic acid | |

CAS RN |

89776-66-9 |

Source

|

| Record name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)